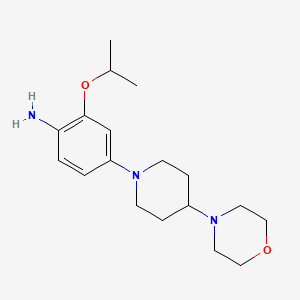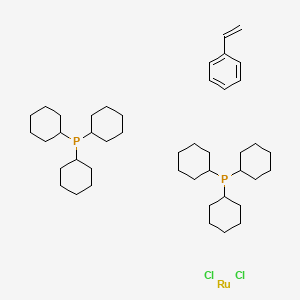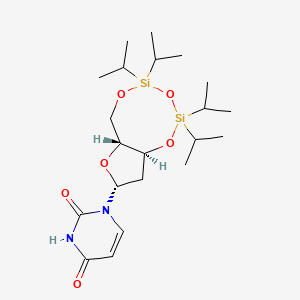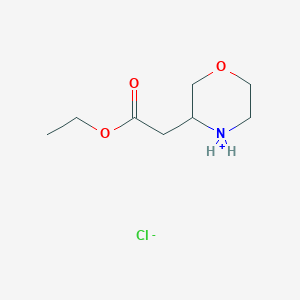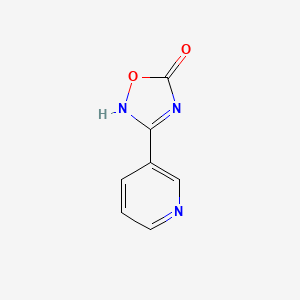
3-pyridin-3-yl-2H-1,2,4-oxadiazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “3-pyridin-3-yl-2H-1,2,4-oxadiazol-5-one” is known as Procaine Hydrochloride. It is a local anesthetic of the amino ester group. Procaine Hydrochloride is primarily used to reduce the pain of intramuscular injection of penicillin and is also used in dentistry. It works by blocking the nerve impulses that send pain signals to the brain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Procaine Hydrochloride is synthesized through the esterification of 4-aminobenzoic acid with 2-diethylaminoethanol. The reaction is typically carried out in the presence of an acid catalyst such as sulfuric acid. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the synthesis of Procaine Hydrochloride involves large-scale esterification followed by crystallization to obtain the pure hydrochloride salt. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
Procaine Hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in Procaine Hydrochloride can be hydrolyzed in the presence of water, leading to the formation of 4-aminobenzoic acid and 2-diethylaminoethanol.
Oxidation: Procaine Hydrochloride can be oxidized to form various degradation products, depending on the conditions.
Substitution: The amino group in Procaine Hydrochloride can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various reagents can be used depending on the desired derivative, such as alkyl halides for alkylation reactions.
Major Products Formed
Hydrolysis: 4-aminobenzoic acid and 2-diethylaminoethanol.
Oxidation: Various degradation products, including para-benzoquinone derivatives.
Substitution: A range of substituted derivatives depending on the reagents used.
Scientific Research Applications
Procaine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ester hydrolysis and other chemical reactions.
Biology: Employed in studies involving nerve impulse transmission and local anesthesia mechanisms.
Medicine: Investigated for its potential use in various medical treatments, including pain management and as an anti-inflammatory agent.
Industry: Utilized in the formulation of various pharmaceutical products, particularly in the field of local anesthesia.
Mechanism of Action
Procaine Hydrochloride exerts its effects by blocking sodium channels in the neuronal cell membrane. This inhibition prevents the initiation and propagation of action potentials, thereby blocking nerve impulse transmission and resulting in local anesthesia. The compound specifically targets voltage-gated sodium channels, which are crucial for the conduction of nerve impulses.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another local anesthetic, but belonging to the amino amide group.
Benzocaine: A local anesthetic similar to Procaine Hydrochloride but used primarily for topical applications.
Tetracaine: A more potent local anesthetic compared to Procaine Hydrochloride, used in spinal anesthesia.
Uniqueness
Procaine Hydrochloride is unique in its specific use for intramuscular injection pain reduction and its relatively short duration of action compared to other local anesthetics like Lidocaine and Tetracaine. Its lower potency and shorter duration make it suitable for procedures requiring brief anesthesia.
Properties
IUPAC Name |
3-pyridin-3-yl-2H-1,2,4-oxadiazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7-9-6(10-12-7)5-2-1-3-8-4-5/h1-4H,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSFIDOWUWMEBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=O)ON2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C2=NC(=O)ON2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
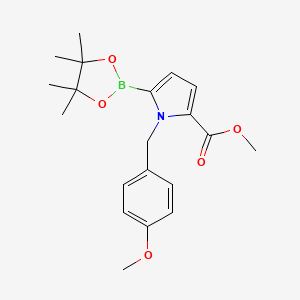
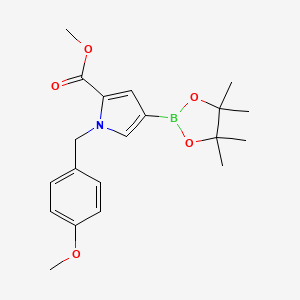
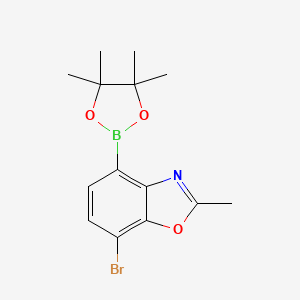
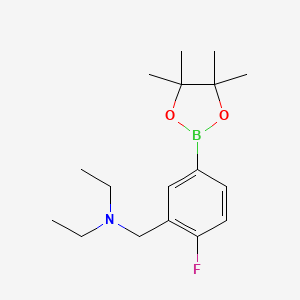
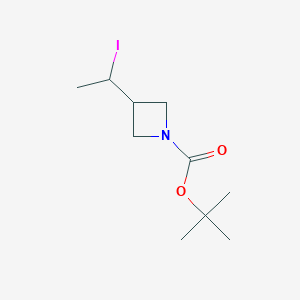
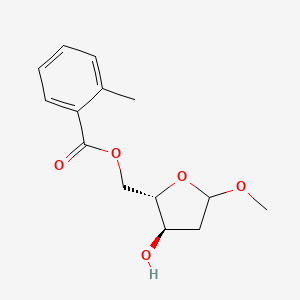
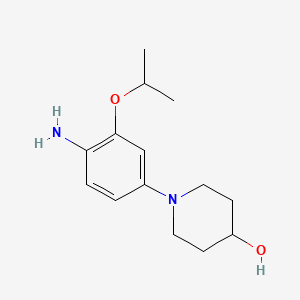
![disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate](/img/structure/B7955540.png)
![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B7955543.png)
